1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole
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Overview
Description
1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole can be synthesized through a multi-step process involving the formation of the benzimidazole core followed by the introduction of the triazole ring. One common method involves the cyclization of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
Comparison with Similar Compounds
1-Methyl-1H-benzimidazole: Lacks the triazole ring, resulting in different chemical properties and applications.
2-(1H-1,2,3-Triazol-1-yl)benzimidazole: Similar structure but with different substitution patterns, leading to variations in biological activity.
1-Methyl-2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole: Contains a different triazole isomer, which can affect its reactivity and interactions with biological targets.
Uniqueness: 1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole is unique due to the specific positioning of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug design and material science.
Properties
Molecular Formula |
C10H9N5 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
1-methyl-2-(triazol-1-yl)benzimidazole |
InChI |
InChI=1S/C10H9N5/c1-14-9-5-3-2-4-8(9)12-10(14)15-7-6-11-13-15/h2-7H,1H3 |
InChI Key |
GERNWBIUTVAJIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C=CN=N3 |
Origin of Product |
United States |
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